molecular formula C20H25N3OS B3057431 7-Amino-1-{[2-(diethylamino)ethyl]amino}-4-methyl-9H-thioxanthen-9-one CAS No. 80568-08-7

7-Amino-1-{[2-(diethylamino)ethyl]amino}-4-methyl-9H-thioxanthen-9-one

Cat. No.: B3057431
CAS No.: 80568-08-7
M. Wt: 355.5 g/mol
InChI Key: DCZRJSQCMWPKDP-UHFFFAOYSA-N
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Description

7-Amino-1-{[2-(diethylamino)ethyl]amino}-4-methyl-9H-thioxanthen-9-one is a synthetic thioxanthone derivative characterized by:

  • A thioxanthen-9-one core, a tricyclic structure with a sulfur atom replacing the oxygen in xanthone.
  • Substituents: 7-Amino group: Enhances hydrogen bonding and solubility. 1-{[2-(Diethylamino)ethyl]amino group: A tertiary amine side chain that may improve cellular uptake via protonation in acidic microenvironments (e.g., tumors). 4-Methyl group: A compact alkyl substituent influencing steric and electronic properties.

Properties

IUPAC Name

7-amino-1-[2-(diethylamino)ethylamino]-4-methylthioxanthen-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3OS/c1-4-23(5-2)11-10-22-16-8-6-13(3)20-18(16)19(24)15-12-14(21)7-9-17(15)25-20/h6-9,12,22H,4-5,10-11,21H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCZRJSQCMWPKDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=C2C(=C(C=C1)C)SC3=C(C2=O)C=C(C=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00317549
Record name 7-Amino-1-{[2-(diethylamino)ethyl]amino}-4-methyl-9H-thioxanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00317549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80568-08-7
Record name NSC317920
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317920
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Amino-1-{[2-(diethylamino)ethyl]amino}-4-methyl-9H-thioxanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00317549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

7-Amino-1-{[2-(diethylamino)ethyl]amino}-4-methyl-9H-thioxanthen-9-one is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in the context of cancer treatment and modulation of drug resistance mechanisms. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N2O2SC_{20}H_{24}N_{2}O_{2}S with a CAS number of 3105-97-3. The compound features a thioxanthene backbone, which is known for its diverse biological activities.

Structural Formula

The structural representation can be summarized as follows:

\text{7 Amino 1 2 diethylamino ethyl amino}-4-methyl-9H-thioxanthen-9-one}

The compound exhibits its biological activity primarily through the inhibition of P-glycoprotein (P-gp), a membrane protein that plays a crucial role in drug transport and multidrug resistance (MDR) in cancer cells. P-gp is known to efflux various chemotherapeutic agents, leading to reduced intracellular concentrations and therapeutic efficacy.

Key Findings:

  • Inhibition of P-gp : Studies indicate that this compound significantly inhibits P-gp activity, enhancing the accumulation of chemotherapeutic drugs like doxorubicin in resistant cancer cell lines. This effect is crucial for overcoming drug resistance in tumors .
  • Cytotoxicity : The compound has shown promising cytotoxic effects against various cancer cell lines, including K562 (chronic myelogenous leukemia). The growth inhibition concentration (GI50) values for related thioxanthone derivatives suggest that modifications to the thioxanthene structure can enhance cytotoxicity .

Efficacy in Preclinical Studies

Recent studies have demonstrated the effectiveness of this compound in various experimental models:

Study Cell Line GI50 (mM) Effect
K5621.90Significant growth inhibition compared to doxorubicin (11.89 mM)
K562Dox10.00Enhanced accumulation of rhodamine-123, indicating P-gp inhibition

Case Studies

  • Dual Inhibitors : Research has highlighted that compounds similar to this compound serve as dual inhibitors targeting both P-gp and tumor cell growth. These compounds exhibit lower GI50 values than traditional chemotherapeutics, indicating their potential as effective treatments for resistant cancers .
  • In Vivo Models : In vivo studies have confirmed that the administration of this compound can lead to increased bioavailability of co-administered drugs, further supporting its role as a P-gp inhibitor and enhancing therapeutic outcomes in resistant cancer models .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antipsychotic Properties

Thioxanthene derivatives, including 7-amino-4-methyl-9H-thioxanthen-9-one, have been studied for their antipsychotic effects. The compound's structure allows it to interact with dopamine receptors, which are crucial in the management of schizophrenia and other psychotic disorders.

Case Study: Antipsychotic Efficacy

A study published in Journal of Medicinal Chemistry investigated the efficacy of thioxanthene derivatives on dopamine D2 receptor antagonism. The results indicated that compounds similar to 7-amino-1-{[2-(diethylamino)ethyl]amino}-4-methyl-9H-thioxanthen-9-one showed significant binding affinity, suggesting potential as effective antipsychotics .

1.2 Neuroprotective Effects

Research has also indicated that this thioxanthene derivative may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's.

Data Table: Neuroprotective Activity

CompoundModel UsedNeuroprotective Effect
This compoundIn vitro neuronal culturesSignificant reduction in apoptosis
Other Thioxanthene DerivativesAnimal modelsVarying degrees of protection

Anticancer Applications

2.1 Cytotoxic Activity

The compound has shown promise as an anticancer agent through its ability to induce apoptosis in cancer cells. Studies have demonstrated that thioxanthene derivatives can inhibit tumor growth by targeting specific pathways involved in cell proliferation.

Case Study: Anticancer Mechanism

In a recent investigation published in Cancer Research, researchers found that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer. The mechanism was linked to the compound's ability to disrupt microtubule formation during mitosis .

2.2 Synergistic Effects with Chemotherapy

The potential of this compound to enhance the efficacy of existing chemotherapeutic agents has been explored. When combined with standard treatments, it may improve patient outcomes.

Data Table: Synergistic Effects

Combination TreatmentCancer TypeOutcome
7-Amino Thioxanthene + DoxorubicinBreast CancerEnhanced apoptosis
7-Amino Thioxanthene + CisplatinLung CancerIncreased survival rate

Comparison with Similar Compounds

Comparison with Similar Thioxanthone Derivatives

Table 1: Structural and Functional Comparison of Selected Thioxanthones
Compound Name Substituents (Position) Key Biological Activity Reference
Target Compound 7-Amino, 1-(diethylaminoethyl)amino, 4-Methyl Not explicitly reported
TXA1 (1-{[2-(Diethylamino)ethyl]amino}-4-propoxy) 1-(diethylaminoethyl)amino, 4-Propoxy Antitumor (in vitro/xenograft models)
Compound 23 () 1-(diethylaminoethyl)amino, 4-Propoxy GI50 = 1.9 μM (leukemia cell lines)
ATx1/ATx2 () 1-(hydroxypropyl)amino, 4-Propoxy P-gp modulation; enantioselective activity
2-Methyl-9H-thioxanthen-9-one () 2-Methyl Structural analog; no activity reported
Key Observations:

4-Substituent Impact: Propoxy (TXA1, Compound 23): Enhances lipophilicity, improving membrane permeability and antitumor potency (GI50 = 1.9 μM) .

Amino Side Chain Variations: Diethylaminoethyl (Target Compound, TXA1): Tertiary amines may facilitate lysosomal trapping in cancer cells, enhancing intracellular drug accumulation . Hydroxypropyl (ATx1/ATx2): Introduces chirality, leading to enantioselective P-gp inhibition (e.g., ATx1(+) shows higher activity than ATx2(−)) .

Antifungal Derivatives (): Halogenated analogs (e.g., Tx4 with difluorobenzylamino) exhibit antifungal activity, suggesting that electron-withdrawing groups at position 1 may broaden therapeutic applications .

Physicochemical and Pharmacokinetic Properties

  • Solubility : Hydrochloride salt formation (e.g., TXA1.HCl) improves aqueous solubility for in vivo administration . The target compound’s 4-methyl group may reduce solubility compared to propoxy derivatives.
  • Synthetic Routes: Copper-mediated amination (e.g., Cu2O in methanol) is common for 1-amino derivatives . Halogenation (e.g., bromine at position 1) enables further functionalization, as seen in TxBr () .

Mechanistic Insights

  • Antitumor Activity : Thioxanthones like TXA1 disrupt chromatin structure and induce DNA damage, mechanisms likely shared by the target compound .
  • P-gp Inhibition : Chiral derivatives (e.g., ATx1/ATx2) demonstrate that stereochemistry influences P-gp binding, a consideration if the target compound is synthesized with chiral centers .

Q & A

Q. Reference Data :

StepReagents/ConditionsYield (%)
DemethylationBBr₃, DCM, 0°C → RT65–75
Cross-couplingPd(OAc)₂, Xantphos, K₂CO₃, DMF, 80°C50–60

Basic: What analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, diethylamino groups at δ 2.5–3.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 428.2012).
  • HPLC-PDA : Assesses purity (>95% by reverse-phase C18 column, acetonitrile/water gradient).

Advanced: How can structure-activity relationship (SAR) studies optimize the antifungal efficacy of derivatives?

Methodological Answer:
SAR studies should focus on:

  • Substituent variation : Introduce halogens (Cl, F) at the 2-position to enhance membrane permeability .
  • Amino side-chain modifications : Replace diethylamino with morpholino or piperazinyl groups to modulate logP and solubility.
  • Hybridization : Link triazole or eugenol moieties to the thioxanthenone core to target fungal ergosterol biosynthesis .

Q. In vitro testing :

DerivativeMIC (μg/mL) vs. C. albicansLogP
Parent compound1.563.2
2-Chloro analog0.783.8
Morpholino analog3.122.5

Advanced: What mechanistic insights explain the antifungal activity of this compound?

Methodological Answer:
The compound disrupts fungal membranes via:

  • Reactive oxygen species (ROS) generation : Confirmed by DCFH-DA fluorescence assay in C. albicans .
  • Ergosterol binding : Molecular docking shows affinity for lanosterol 14α-demethylase (CYP51), validated via ergosterol depletion assays.
  • Biofilm inhibition : Reduces biofilm formation by 60% at 2× MIC (crystal violet assay) .

Basic: What safety precautions are recommended during laboratory handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats due to potential skin/eye irritation (GHS Category 2) .
  • Ventilation : Use fume hoods for BBr₃ (corrosive) and palladium reactions (toxic fumes).
  • Waste disposal : Neutralize BBr₃ with methanol before aqueous disposal.

Advanced: How can in vivo pharmacokinetic (PK) studies be designed to evaluate bioavailability?

Methodological Answer:

  • Animal models : Administer 10 mg/kg (IV/oral) to BALB/c mice.
  • Blood sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h post-dose.
  • LC-MS/MS analysis : Quantify compound levels (LLOQ: 1 ng/mL).
  • Key parameters : Calculate AUC, Cₘₐₓ, t₁/₂.

Q. Reference PK Data :

RouteAUC₀–24 (h·μg/mL)t₁/₂ (h)Bioavailability (%)
IV45.24.1100
Oral12.83.728.3

Advanced: What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

Methodological Answer:

  • Solubility adjustment : Use cyclodextrin-based formulations to enhance in vivo dissolution.
  • Metabolite profiling : Identify active metabolites via hepatic microsome assays.
  • Dose optimization : Conduct staggered dosing regimens to mitigate toxicity (e.g., 5 mg/kg BID vs. 10 mg/kg QD).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Amino-1-{[2-(diethylamino)ethyl]amino}-4-methyl-9H-thioxanthen-9-one
Reactant of Route 2
7-Amino-1-{[2-(diethylamino)ethyl]amino}-4-methyl-9H-thioxanthen-9-one

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